(1E)-1-(ethoxymethylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[(E)-1-ETHOXYMETHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a synthetic organic compound belonging to the pyrroloquinoline family. Compounds in this family are known for their diverse biological activities, including antibacterial, antitumor, and anticoagulant properties .
Preparation Methods
The synthesis of 1-[(E)-1-ETHOXYMETHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction is carried out by heating the reactants in boiling ethanol in the presence of piperidine as a base catalyst for 2–5 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
1-[(E)-1-ETHOXYMETHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:
Anticoagulant Activity: It has been evaluated for its inhibitory activity against blood coagulation factors Xa and XIa.
Antibacterial and Antitumor Agents: Derivatives of this compound have shown promise as antibacterial and antitumor agents.
Other Biological Activities:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other derivatives of pyrroloquinoline, such as:
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones: These compounds share a similar core structure and exhibit various biological activities.
Benzo[cd]indol-2(1H)-ones: These compounds have been identified for their selectivity in inhibiting BET bromodomains.
2-Hydroxyquinoline and 4-Hydroxyquinoline: These compounds are known for their pharmaceutical and biological importance.
The uniqueness of 1-[(E)-1-ETHOXYMETHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(3E)-3-(ethoxymethylidene)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C18H21NO3/c1-6-22-10-15-14-8-12(21-5)7-13-11(2)9-18(3,4)19(16(13)14)17(15)20/h7-10H,6H2,1-5H3/b15-10+ |
InChI Key |
OPOAWURSOGNFAO-XNTDXEJSSA-N |
Isomeric SMILES |
CCO/C=C/1\C2=CC(=CC3=C2N(C1=O)C(C=C3C)(C)C)OC |
Canonical SMILES |
CCOC=C1C2=CC(=CC3=C2N(C1=O)C(C=C3C)(C)C)OC |
Origin of Product |
United States |
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